molecular formula C9H17NO3S B6645635 N-[[1-(2-hydroxyethyl)cyclopropyl]methyl]cyclopropanesulfonamide

N-[[1-(2-hydroxyethyl)cyclopropyl]methyl]cyclopropanesulfonamide

Cat. No. B6645635
M. Wt: 219.30 g/mol
InChI Key: DKCIGPNGLWRGDM-UHFFFAOYSA-N
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Description

N-[[1-(2-hydroxyethyl)cyclopropyl]methyl]cyclopropanesulfonamide, also known as CP-31398, is a small molecule compound that has been extensively studied for its potential therapeutic applications. This compound has been shown to exhibit anti-tumor properties and has been investigated for its potential use in cancer treatment.

Mechanism of Action

The mechanism of action of N-[[1-(2-hydroxyethyl)cyclopropyl]methyl]cyclopropanesulfonamide involves the stabilization of the tumor suppressor protein p53. The p53 protein plays a crucial role in regulating cell growth and preventing the formation of tumors. N-[[1-(2-hydroxyethyl)cyclopropyl]methyl]cyclopropanesulfonamide has been shown to bind to the p53 protein and stabilize it, leading to increased levels of p53 in cancer cells. This, in turn, leads to the induction of apoptosis and inhibition of cell proliferation.
Biochemical and Physiological Effects:
N-[[1-(2-hydroxyethyl)cyclopropyl]methyl]cyclopropanesulfonamide has been shown to exhibit a number of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating the p53 pathway. Additionally, N-[[1-(2-hydroxyethyl)cyclopropyl]methyl]cyclopropanesulfonamide has been shown to inhibit cell proliferation in cancer cells. In neurodegenerative diseases, N-[[1-(2-hydroxyethyl)cyclopropyl]methyl]cyclopropanesulfonamide has been shown to protect neurons from oxidative stress and reduce inflammation.

Advantages and Limitations for Lab Experiments

One advantage of N-[[1-(2-hydroxyethyl)cyclopropyl]methyl]cyclopropanesulfonamide is its ability to selectively induce apoptosis in cancer cells while leaving normal cells unharmed. Additionally, N-[[1-(2-hydroxyethyl)cyclopropyl]methyl]cyclopropanesulfonamide has been shown to have a low toxicity profile, making it a promising candidate for further development. However, one limitation of N-[[1-(2-hydroxyethyl)cyclopropyl]methyl]cyclopropanesulfonamide is its low solubility, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the study of N-[[1-(2-hydroxyethyl)cyclopropyl]methyl]cyclopropanesulfonamide. One potential application is in the development of combination therapies for cancer treatment. N-[[1-(2-hydroxyethyl)cyclopropyl]methyl]cyclopropanesulfonamide has been shown to enhance the efficacy of other anti-cancer drugs, making it a promising candidate for combination therapy. Additionally, further research is needed to determine the potential use of N-[[1-(2-hydroxyethyl)cyclopropyl]methyl]cyclopropanesulfonamide in the treatment of neurodegenerative diseases. Finally, the development of more soluble analogs of N-[[1-(2-hydroxyethyl)cyclopropyl]methyl]cyclopropanesulfonamide could lead to improved in vivo efficacy.

Synthesis Methods

The synthesis of N-[[1-(2-hydroxyethyl)cyclopropyl]methyl]cyclopropanesulfonamide involves the reaction of cyclopropanesulfonyl chloride with 1-(2-hydroxyethyl)cyclopropanemethanamine. The reaction takes place in the presence of a base such as triethylamine and results in the formation of N-[[1-(2-hydroxyethyl)cyclopropyl]methyl]cyclopropanesulfonamide.

Scientific Research Applications

N-[[1-(2-hydroxyethyl)cyclopropyl]methyl]cyclopropanesulfonamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to exhibit anti-tumor properties by inducing apoptosis and inhibiting cell proliferation in cancer cells. Additionally, N-[[1-(2-hydroxyethyl)cyclopropyl]methyl]cyclopropanesulfonamide has been investigated for its potential use in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

N-[[1-(2-hydroxyethyl)cyclopropyl]methyl]cyclopropanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO3S/c11-6-5-9(3-4-9)7-10-14(12,13)8-1-2-8/h8,10-11H,1-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKCIGPNGLWRGDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)(=O)NCC2(CC2)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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